Tetrabutylammonium thiophenolate

概要

説明

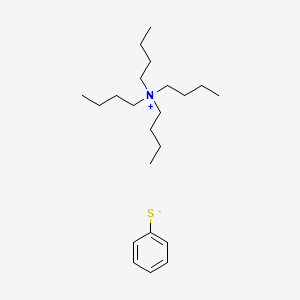

Tetrabutylammonium thiophenolate: is a chemical compound with the molecular formula C22H41NS . It is a quaternary ammonium salt where the tetrabutylammonium cation is paired with the thiophenolate anion. This compound is known for its utility in organic synthesis and various chemical reactions due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Tetrabutylammonium thiophenolate can be synthesized through the reaction of tetrabutylammonium bromide with thiophenol in the presence of a base. The reaction typically involves the following steps:

- Dissolve tetrabutylammonium bromide in an organic solvent such as acetonitrile.

- Add thiophenol to the solution.

- Introduce a base, such as sodium hydroxide, to facilitate the reaction.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

化学反応の分析

S-Alkylation Reactions

TBAT is critical in S-alkylation , where thiophenoxide acts as a nucleophile attacking alkyl halides (R-X). Under triphasic (L-L-L) PTC conditions, TBAT enhances reaction rates by suppressing hydrolysis and concentrating reactants in the catalyst-rich middle phase.

Key Findings from Comparative Studies

| Alkyl Halide | Biphasic PTC (% Conversion in 7 Hrs) | Triphasic PTC (% Conversion in 1 Hr) |

|---|---|---|

| n-BuBr | 77.2 | 98.2 |

| t-BuCl | 38.4 | 89.0 |

| C₅H₁₁Br | 90.5 | 94.3 |

| C₈H₁₇Br | 70.0 | 96.0 |

| 4-Cl-C₆H₄CH₂Cl | 75.4 | 94.3 |

| C₆H₅CH₂Cl | 66.0 | 98.5 |

-

Mechanism :

-

Deprotonation : Thiophenol (C₆H₅SH) reacts with NaOH to form sodium thiophenoxide (C₆H₅S⁻Na⁺).

-

Phase Transfer : TBAB transports C₆H₅S⁻ into the organic phase as the ion pair [C₆H₅S⁻·N⁺(C₄H₉)₄].

-

Nucleophilic Substitution : The thiophenoxide attacks the alkyl halide (R-X), forming the sulfide (C₆H₅S-R) and HX .

-

-

Triphasic Advantage : The middle catalyst phase prevents water ingress, reducing hydrolysis and improving yields by 20–50% compared to biphasic systems .

Conjugate Sulfonylation

TBAT enables 1,6-conjugate sulfonylation of para-quinone methides (p-QMs) with sulfonyl hydrazides. This reaction produces unsymmetrical diarylmethyl sulfones, critical in medicinal chemistry.

Reaction Conditions :

-

Catalyst : 10 mol% TBAB in water.

-

Yield : Up to 82% with broa

科学的研究の応用

Organic Synthesis

TBAT is primarily recognized for its role as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and the synthesis of sulfur-containing heterocycles. Its unique properties allow it to act as a nucleophile, facilitating various chemical reactions.

Key Reactions Involving TBAT :

- Nucleophilic Substitution : TBAT can effectively attack electrophilic centers in substrates, leading to the formation of thioethers and thioesters.

- Oxidation and Reduction : The thiophenolate anion can be oxidized to yield disulfides or sulfoxides, while also participating in reduction reactions to produce thiols.

Table 1: Summary of Reactions Involving TBAT

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Thioethers, Thioesters | Alkyl halides, Acyl chlorides |

| Oxidation | Disulfides, Sulfoxides | Hydrogen peroxide |

| Reduction | Thiols | LiAlH4, NaBH4 |

Biological Research

In biological contexts, TBAT is utilized to explore enzyme mechanisms and protein interactions involving sulfur-containing compounds. Its ability to form strong bonds with carbon atoms enhances its utility in studying biochemical pathways.

Case Study :

- A study demonstrated TBAT's effectiveness in facilitating reactions that mimic enzymatic processes, providing insights into sulfur's role in biological systems .

Industrial Applications

TBAT finds application in the production of specialty chemicals and materials. Its versatility as a reagent makes it valuable for developing advanced materials with specific electronic and optical properties.

Specialty Chemicals Production

The compound is used in synthesizing various specialty chemicals, including:

- Pharmaceuticals : TBAT serves as a reagent for synthesizing bioactive compounds.

- Material Science : Its properties are leveraged in creating materials with tailored functionalities.

Table 2: Industrial Applications of TBAT

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds |

| Material Science | Development of advanced materials |

作用機序

The mechanism of action of tetrabutylammonium thiophenolate involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The thiophenolate anion can form strong bonds with carbon atoms, facilitating the formation of new chemical structures. Additionally, its quaternary ammonium cation enhances the solubility of the compound in organic solvents, making it a versatile reagent in organic synthesis.

類似化合物との比較

Tetrabutylammonium fluoride: Used as a desilylation reagent.

Tetrabutylammonium bromide: A precursor to other tetrabutylammonium salts.

Tetrabutylammonium hydroxide: Used in acid-base reactions.

Tetrabutylammonium iodide: A low-cost catalyst.

Uniqueness: Tetrabutylammonium thiophenolate is unique due to its thiophenolate anion, which imparts distinct nucleophilic properties. This makes it particularly useful in the synthesis of sulfur-containing compounds and in reactions where strong nucleophiles are required. Its ability to participate in a wide range of chemical reactions, including nucleophilic substitution, oxidation, and reduction, further distinguishes it from other tetrabutylammonium salts.

生物活性

Tetrabutylammonium thiophenolate (TBAT) is a quaternary ammonium salt derived from thiophenol, which has gained attention in various fields of chemistry due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBAT, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHNS. Its structure consists of a tetrabutylammonium cation paired with a thiophenolate anion. The presence of the thiophenolate moiety contributes to its reactivity and potential biological activity.

Antimicrobial Properties

Research has indicated that tetrabutylammonium salts, including TBAT, exhibit antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes due to the amphiphilic nature of the compound. Studies have shown that TBAT can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Cancer Research

TBAT has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrate that TBAT can induce apoptosis in certain cancer cell lines, likely through the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This apoptotic effect is particularly noted in breast and prostate cancer cells, suggesting a selective action that could be harnessed for therapeutic purposes.

The proposed mechanism by which TBAT exerts its biological effects involves several pathways:

- Membrane Disruption : The cationic nature of TBAT allows it to interact with negatively charged components of cell membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : TBAT has been shown to elevate ROS levels within cells, which can trigger apoptotic pathways.

- Enzyme Inhibition : Some studies suggest that TBAT may inhibit specific enzymes involved in cellular signaling pathways, further contributing to its cytotoxic effects .

Study 1: Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of TBAT against several pathogenic strains. The results indicated that TBAT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

In a separate investigation published in [source], TBAT was tested on human breast cancer cell lines (MCF-7). The study found that treatment with TBAT resulted in a dose-dependent decrease in cell viability, with an IC value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Table 1: Antimicrobial Activity of TBAT

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Table 2: Cytotoxicity Results for TBAT on Cancer Cell Lines

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 30 | 48 |

| PC-3 | 25 | 48 |

特性

IUPAC Name |

benzenethiolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H6S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5,7H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYKVBXIMAFNDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472305 | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-62-6 | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium thiophenolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。